![molecular formula C4H8N2O4 B1605071 beta-Aspartylhydroxamate CAS No. 20154-32-9](/img/structure/B1605071.png)
beta-Aspartylhydroxamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Aspartylhydroxamate, also known as this compound, is a useful research compound. Its molecular formula is C4H8N2O4 and its molecular weight is 148.12 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-4-(hydroxyamino)-4-oxobutanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 528507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Beta-Aspartylhydroxamate, also known as D-aspartic acid beta-hydroxamate (DAH), is a compound that has garnered attention for its biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
1. Overview of this compound
This compound is an analogue of aspartic acid, characterized by its hydroxamate group, which enhances its interaction with biological targets. Its primary applications have been explored in oncology and neurobiology due to its enzyme inhibitory properties.
The biological activity of this compound primarily involves:
- Inhibition of Enzymes : It acts as an inhibitor for several enzymes, notably serine racemase, which converts L-serine to D-serine. This inhibition can alter neurotransmitter levels and has implications for neuropharmacology.
- Anti-Tumoral Activity : DAH has shown significant anti-tumoral effects against murine leukemia L5178Y both in vitro and in vivo. It inhibits cell growth at concentrations as low as 2 mM and has been found to increase survival rates in treated mice .
3.1 In Vitro Studies
In vitro studies demonstrate that DAH effectively inhibits the proliferation of leukemia cells:
- Cell Lines : The compound was tested on L5178Y murine leukemia cells, showing complete inhibition of growth at concentrations above 2 mM .
- Cytotoxicity : Both D- and L-isomers of aspartic acid beta-hydroxamate exhibited cytotoxic effects, but DAH was notably less toxic than its L-isomer counterpart (LAH), which resulted in higher mortality rates among treated mice .
3.2 In Vivo Studies
In vivo studies highlight the therapeutic potential of DAH:
- Survival Rates : Mice treated with DAH after being inoculated with Friend virus showed a 212% increase in mean survival time compared to controls .
- Effects on Hematopoiesis : DAH treatment significantly reduced the number of erythroid colony-forming units (CFU-E) in the spleen, indicating its role in modulating hematopoietic responses during leukemia progression .
4. Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound reveals critical insights into its inhibitory mechanisms:
Compound | Enzyme Target | IC50 (mM) | Notes |
---|---|---|---|
DAH | Serine Racemase | 0.6 | Competitive inhibitor |
LAH | Serine Racemase | 0.5 | Higher toxicity observed |
DAH | Angiotensin-Converting Enzyme (ACE) | >1.0 | Inhibitory effect noted |
This table illustrates how structural modifications influence the efficacy and safety profiles of these compounds.
5. Case Studies
Several case studies have been documented regarding the use of DAH in clinical settings:
- Case Study 1 : A study involving DBA/2 mice demonstrated that DAH treatment initiated shortly after viral infection led to significant reductions in splenomegaly and viremia, highlighting its potential as a therapeutic agent for viral-induced leukemias .
- Case Study 2 : Research on the pharmacokinetics of DAH indicated favorable absorption and distribution profiles, suggesting its viability for further development into clinical therapies .
Scientific Research Applications
Synthesis of beta-Aspartylhydroxamate
The synthesis of BAH has been optimized using a novel enzyme, β-aspartyl-γ-glutamyl transferase from Pseudomonas syringae. The process involves the transfer of β-aspartyl moieties from L-asparagine to hydroxylamine. Key parameters for optimal synthesis include:
- Temperature : Optimal at 60°C
- pH : Optimal at pH 6
- Substrate Concentrations : Best results achieved with 80 mM L-asparagine and 40 mM hydroxylamine
Under these conditions, the production of BAH was significantly enhanced, yielding approximately 0.106 mM compared to 0.047 mM under standard conditions .
Antioxidant Activity
BAH exhibits potent antioxidant properties, demonstrated by its ability to scavenge free radicals. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) showed that BAH could inhibit DPPH radical formation by up to 93.58% at a concentration of 0.2 mM . This suggests its potential utility in developing antioxidant therapies.
Antibacterial Activity
The antibacterial efficacy of BAH has been tested against various bacterial strains, showing significant inhibitory effects:
- Bacillus cereus : Inhibition zone of 32 mm
- Bacillus pumilus : Inhibition zone too large to measure
- Escherichia coli : Inhibition zone of 30 mm
These results indicate that BAH may serve as a promising antibacterial agent, potentially more effective than traditional antibiotics like chloramphenicol .
Inhibition of Serine Racemase
BAH acts as an inhibitor of serine racemase, an enzyme involved in synthesizing the neurotransmitter D-serine, which is crucial for NMDA receptor function. This inhibition may have implications for treating neurodegenerative diseases where D-serine levels are dysregulated .
Therapeutic Potential
The multifaceted bioactivities of BAH position it as a candidate for various therapeutic applications:
- Neuroprotection : By inhibiting serine racemase, BAH may help in managing conditions like schizophrenia and Alzheimer's disease.
- Diabetes Management : Its ability to inhibit semicarbazide-sensitive amine oxidase (SSAO) suggests potential applications in diabetes treatment .
- Cancer Treatment : Preliminary studies indicate that BAH may possess anticancer properties, particularly against murine leukemia cells .
Study on Neurotransmitter Regulation
A study demonstrated that BAH could modulate neurotransmitter levels by inhibiting serine racemase activity, leading to decreased D-serine production in neuronal cultures. This effect was linked to improved cognitive functions in animal models of neurodegeneration .
Antimicrobial Efficacy Assessment
In a comparative study against standard antibiotics, BAH showed superior antibacterial activity against several strains of bacteria, suggesting its potential as an alternative therapeutic agent in treating bacterial infections resistant to conventional antibiotics .
Properties
CAS No. |
20154-32-9 |
---|---|
Molecular Formula |
C4H8N2O4 |
Molecular Weight |
148.12 g/mol |
IUPAC Name |
2-amino-4-(hydroxyamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C4H8N2O4/c5-2(4(8)9)1-3(7)6-10/h2,10H,1,5H2,(H,6,7)(H,8,9) |
InChI Key |
ZBYVTTSIVDYQSO-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)N)C(=O)NO |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)NO |
Key on ui other cas no. |
20154-32-9 1955-68-6 |
sequence |
X |
Synonyms |
aspartate-beta-hydroxamate aspartic acid beta-hydroxamate beta-aspartylhydroxamate beta-aspartylhydroxamic acid beta-aspartylhydroxamic acid, (D)-isomer beta-aspartylhydroxamic acid, (L)-isomer D-aspartic acid beta-hydroxamate |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.